2-(4-苄基苯氧基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

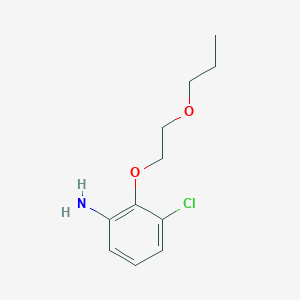

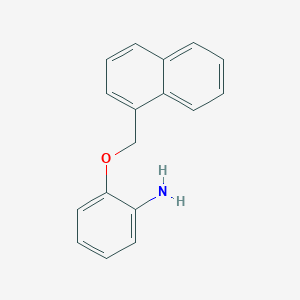

2-(4-Benzylphenoxy)aniline is a biochemical compound with a molecular weight of 275.35 and a molecular formula of C19H17NO . It contains a total of 40 bonds, including 23 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 1 primary amine (aromatic), and 1 ether (aromatic) .

Synthesis Analysis

The synthesis of anilines, such as 2-(4-Benzylphenoxy)aniline, involves various methods and applications. The process includes reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates . A paper titled “Design, synthesis and mode of action of novel 2- (4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moiety as potent antimicrobial agents” provides insights into the synthesis of aniline derivatives .Molecular Structure Analysis

The molecular structure of 2-(4-Benzylphenoxy)aniline includes 38 atoms; 17 Hydrogen atoms, 19 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It also contains 40 bonds, including 23 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 1 primary amine (aromatic), and 1 ether (aromatic) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of anilines like 2-(4-Benzylphenoxy)aniline are complex and involve various steps. These include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .Physical And Chemical Properties Analysis

2-(4-Benzylphenoxy)aniline is a biochemical compound with a molecular weight of 275.35 and a molecular formula of C19H17NO . It contains a total of 40 bonds, including 23 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 1 primary amine (aromatic), and 1 ether (aromatic) .科学研究应用

苯胺的根离子化芳基化

Jasch 等人(2012 年)的研究探讨了由芳基肼和苯胺制备的取代的 2-氨基联苯在根离子化芳基化反应中的用途。该过程表现出受氨基官能团影响的高区域选择性,并发现苯胺是有效的芳基自由基受体。该方法也适用于苯酚,表明在合成 2-(4-苄基苯氧基)苯胺的衍生物中具有潜在用途 (Jasch、Scheumann 和 Heinrich,2012 年)。

电光聚碳酸酯合成

Suresh 等人(2003 年)描述了通过乌尔曼偶联苯甲醚保护的 4-碘苯酚与 4-硝基苯偶氮苯胺创建具有高热稳定性的新型聚碳酸酯。该材料在高温电光学中显示出前景,表明 2-(4-苄基苯氧基)苯胺等相关化合物在先进材料科学中可能的应用 (Suresh 等人,2003 年)。

苯胺降解研究

Xie 等人(2020 年)和 Schnell 和 Schink(1991 年)的研究调查了苯胺的厌氧降解。这些研究揭示了苯胺衍生物的生物降解过程的见解,并可以了解 2-(4-苄基苯氧基)苯胺等化合物的环境影响和生物降解性 (Xie 等人,2020 年) (Schnell 和 Schink,1991 年)。

芳基(烷基)胺的分子重排

Badr 和 El-Sherief(1975 年)研究了 N-苄基苯胺的热重排,这与 2-(4-苄基苯氧基)苯胺在类似条件下的行为有关。他们的工作有助于理解苯胺衍生物在热条件下的稳定性和反应性,这对于它们在工业过程中的应用至关重要 (Badr 和 El-Sherief,1975 年)。

非线性光学性质

Tsunekawa、Gotoh 和 Iwamoto(1990 年)对亚苄基苯胺衍生物的研究证明了有机晶体中高二次谐波产生 (SHG) 活性,表明 2-(4-苄基苯氧基)苯胺等相关化合物在光电子学中的潜在应用 (Tsunekawa、Gotoh 和 Iwamoto,1990 年)。

先进的耐腐蚀涂层

Li 等人(2018 年)合成了具有苯胺二聚体的高性能电活性苯并恶嗪,该苯并恶嗪表现出优异的耐腐蚀性能。这项研究表明苯胺衍生物(包括 2-(4-苄基苯氧基)苯胺)在创建先进的保护涂层中的潜在应用 (Li 等人,2018 年)。

安全和危害

属性

IUPAC Name |

2-(4-benzylphenoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c20-18-8-4-5-9-19(18)21-17-12-10-16(11-13-17)14-15-6-2-1-3-7-15/h1-13H,14,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIQLBUKBOXKNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC=CC=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001282235 |

Source

|

| Record name | 2-[4-(Phenylmethyl)phenoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

946714-42-7 |

Source

|

| Record name | 2-[4-(Phenylmethyl)phenoxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946714-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Phenylmethyl)phenoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Ethylphenoxy)methyl]piperidine](/img/structure/B3171940.png)

![4-{[(3-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B3171949.png)

![4-[(2,4-Dichlorophenoxy)methyl]piperidine](/img/structure/B3171950.png)

![4-[(2-Ethylphenoxy)methyl]piperidine](/img/structure/B3171956.png)

![(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3171988.png)

![(2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3171991.png)

![(4-Fluoro-2'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B3171998.png)

![3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3172022.png)